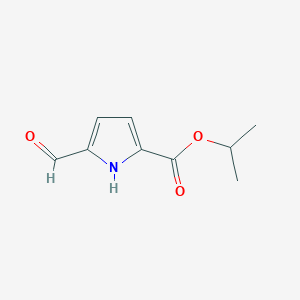

propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate

Description

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-6(2)13-9(12)8-4-3-7(5-11)10-8/h3-6,10H,1-2H3 |

InChI Key |

OLUQDUNHIDALDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(N1)C=O |

Origin of Product |

United States |

Preparation Methods

Preparation via Multicomponent Synthesis

- Pyrrole derivatives with reactive sites at position 2 and 5.

- Propan-2-ol (isopropanol) as the esterifying alcohol.

- Formaldehyde or other aldehydes for formylation at position 5.

- Carboxylating agents or esters for the carboxylate formation at position 2.

The typical process involves a one-pot multicomponent reaction that combines these elements:

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1. Condensation | Pyrrole derivative + formaldehyde | Formation of 5-formylpyrrole via electrophilic substitution at C-5. |

| 2. Esterification | Propan-2-ol (isopropanol) + acid catalyst (e.g., p-toluenesulfonic acid) | Conversion of the carboxylic acid or acid precursor to the propan-2-yl ester. |

| 3. Esterification & Cyclization | Under reflux, in an aprotic solvent like acetonitrile or ethanol | Facilitates simultaneous formylation and esterification, yielding the target compound. |

A representative synthesis involves:

- Reacting pyrrole with formaldehyde in the presence of an acid catalyst to introduce the formyl group at position 5.

- Simultaneously, esterification of the carboxylic acid (or precursor) with propan-2-ol under reflux conditions.

- Use of catalysts such as p-toluenesulfonic acid (p-TsOH) to promote esterification and cyclization.

- Reaction temperature maintained around 80°C for 4-8 hours, with continuous stirring under inert atmosphere to prevent oxidation.

Post-reaction, the mixture is cooled, diluted with water, and extracted with organic solvents like ethyl acetate. The organic layer is washed, dried over Na2SO4, and concentrated. Final purification is achieved via column chromatography, typically using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate).

Oxidative Functionalization of Pyrrole Derivatives

Alternatively, oxidative methods can be employed starting from simpler pyrrole compounds:

- Oxidation of substituted pyrroles bearing methyl or hydroxy groups at position 5 to introduce the formyl group.

- Use of oxidants such as manganese(III) acetate, ferric chloride, or hypervalent iodine reagents under controlled conditions to achieve regioselective oxidation at position 5.

This approach is advantageous when pre-formed pyrrole cores are available, allowing selective oxidation to the aldehyde.

Data Table Summarizing Preparation Methods

Complete Research Results and Considerations

- Reaction yields depend on the purity of starting materials and reaction conditions, with multicomponent reactions generally providing higher yields and selectivity.

- Solvent choice influences regioselectivity; acetonitrile and ethanol are common.

- Catalysts such as p-toluenesulfonic acid significantly enhance esterification efficiency.

- Reaction optimization involves temperature control, inert atmospheres, and reaction time adjustments.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrole derivatives .

Scientific Research Applications

Propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex pyrrole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues are compared in Table 1.

Table 1: Structural Comparison of Propan-2-yl 5-Formyl-1H-pyrrole-2-carboxylate with Analogues

Key Observations:

- Substituent Position : The 2-carboxylate/5-formyl substitution (target compound) contrasts with 3-carboxylate derivatives (e.g., EN300-372035), altering electronic distribution and hydrogen-bonding capabilities .

Physicochemical and Electronic Properties

- Lipophilicity : The logP value of the target compound is expected to be higher than methyl or ethyl analogues due to the branched propan-2-yl group, enhancing lipid solubility .

- Electronic Effects : The electron-withdrawing formyl and ester groups reduce electron density on the pyrrole ring, decreasing aromaticity compared to unsubstituted pyrroles. This effect is amplified in derivatives with multiple electron-withdrawing groups .

Biological Activity

Propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole family, characterized by its unique structure that includes a pyrrole ring with a formyl group and an ester functionality. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 195.20 g/mol. The compound features a pyrrole ring , which is known for its aromatic properties due to the delocalization of electrons in the nitrogen-containing ring. This structure allows for various chemical reactivity patterns, enhancing its potential biological activity .

Biological Activity Overview

Research into the biological activity of this compound indicates several promising pharmacological properties:

- Anti-inflammatory Activity : Pyrrole derivatives have been shown to modulate pathways related to inflammation, suggesting that this compound may possess similar effects .

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens, indicating potential utility in treating infections .

- Anticancer Potential : Studies suggest that pyrrole derivatives can inhibit cancer cell proliferation, making them candidates for further investigation in cancer therapy .

Case Studies and Research Findings

- Synthesis and Evaluation :

- Structure–Activity Relationship (SAR) :

- Mechanism of Action :

Comparative Analysis of Pyrrole Derivatives

To better understand the unique aspects of this compound, a comparative analysis with other pyrrole derivatives is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 5-formyl-1H-pyrrole-2-carboxylate | Contains methyl instead of propan-2-yl | Simpler structure; less steric hindrance |

| Ethyl 5-formyl-1H-pyrrole-2-carboxylate | Ethoxy group instead of propan-2-yl | Increased lipophilicity due to ethoxy group |

| 4-Bromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid | Bromine substitution at position 4 | Enhanced reactivity due to bromine's electronegativity |

| 5-Hydroxyformylpyrrole | Hydroxymethyl substitution at position 5 | Potentially increased solubility and reactivity |

This table illustrates how the structural variations among different pyrrole derivatives can impact their biological activities.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate, and how can reaction intermediates be optimized?

- Methodology : Synthesis typically involves cyclization of substituted pyrrole precursors followed by esterification. For example, a formyl group can be introduced via Vilsmeier-Haack formylation (common for electron-rich heterocycles) at the 5-position of the pyrrole ring, followed by esterification with propan-2-ol under acidic conditions (e.g., HCl catalysis). Intermediate purity is critical; Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor reaction progress .

- Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) can minimize side products like over-oxidized derivatives.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how are data contradictions resolved?

- Key Techniques :

- 1H/13C NMR : Assign signals using 2D NMR (COSY, HSQC) to resolve overlapping peaks. The formyl proton typically appears as a singlet at δ 9.8–10.2 ppm, while the pyrrole NH is deshielded (~δ 12 ppm) .

- FTIR : Confirm ester (C=O stretch ~1700 cm⁻¹) and formyl (C=O stretch ~1680 cm⁻¹) groups.

- HRMS : Validate molecular weight (expected [M+H]+: ~211.12 g/mol) .

Q. What are the solubility properties of this compound, and how do they influence reaction design?

- Solubility : Moderately polar solvents (e.g., ethyl acetate, DMSO) are preferred. Poor solubility in water necessitates anhydrous conditions for esterification.

- Implications : Solvent choice impacts reaction kinetics and purification. Recrystallization from ethanol/water mixtures yields high-purity crystals .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths/angles. For example, the formyl group’s planarity and torsional angles between the pyrrole ring and ester moiety can be quantified .

- Key Parameters :

- Hydrogen bonding: Intramolecular N–H⋯O interactions stabilize the crystal lattice.

- R-factor refinement: Target <0.08 for high reliability .

Q. What computational approaches are suitable for analyzing the electronic properties of this compound, particularly its noncovalent interactions?

- Tools :

- Multiwfn : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites (e.g., formyl oxygen as a hydrogen bond acceptor) .

- NCI (Non-Covalent Interaction) plots : Visualize weak interactions (e.g., van der Waals forces in crystal packing) using promolecular density .

Q. How can reaction pathways for functionalizing the formyl group be optimized to avoid pyrrole ring decomposition?

- Strategies :

- Protection of NH : Use tert-butoxycarbonyl (Boc) groups to prevent ring oxidation during formyl derivatization (e.g., condensation with amines to form Schiff bases) .

- Catalytic Systems : Employ Lewis acids (e.g., ZnCl₂) to enhance selectivity in nucleophilic additions while preserving aromaticity .

Q. What are the challenges in scaling up the synthesis of this compound for biological studies, and how are they addressed?

- Challenges :

- Low yields in cyclization steps due to steric hindrance from the propan-2-yl group.

- Purification difficulties from by-products (e.g., di-esterified pyrroles).

- Solutions :

- Flow chemistry: Enhances mixing efficiency for cyclization .

- High-performance liquid chromatography (HPLC): Separates isomers using C18 columns and acetonitrile/water gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.